methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride
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Overview
Description
Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of an amino group, a bromine atom, and a methyl ester group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride typically involves the bromination of methyl 2-methylbenzoate followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and an appropriate solvent such as dichloromethane. The amination step can be carried out using ammonia or an amine derivative under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted benzoates, nitrobenzoates, and biaryl compounds, which can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in binding to biological receptors, influencing cellular processes such as signal transduction and enzyme inhibition. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 5-amino-4-bromo-2-methylbenzoate hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
CAS No. |
2694729-14-9 |
---|---|
Molecular Formula |
C9H11BrClNO2 |
Molecular Weight |
280.5 |
Purity |
95 |
Origin of Product |
United States |
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